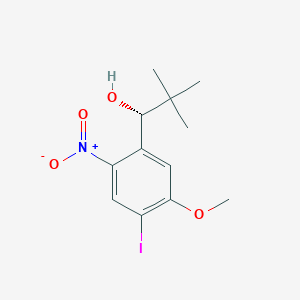

![molecular formula C18H13N3O5 B2876849 (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one CAS No. 306278-25-1](/img/structure/B2876849.png)

(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dioxins are a group of chemically related compounds that are persistent environmental pollutants (POPs). They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals . The chemical name for dioxin is 2,3,7,8- tetrachlorodibenzo para dioxin (TCDD) .

Synthesis Analysis

Dioxins are mainly by-products of industrial processes but can also result from natural processes, such as volcanic eruptions and forest fires . They are unwanted by-products of many manufacturing processes including smelting, chlorine bleaching of paper pulp and the manufacture of some herbicides and pesticides .Molecular Structure Analysis

The chemical formula for dioxin is C12H4Cl4O2 . Dioxins belong to the family of structurally and chemically related polychlorinated dibenzo para dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) .Chemical Reactions Analysis

Dioxins are highly stable due to their chemical structure and can last a long time in the environment . Their half-life in the body is estimated to be 7 to 11 years .Physical And Chemical Properties Analysis

Pure TCDD is a colorless solid with no distinguishable odor at room temperature . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .科学的研究の応用

Organic Light Emitting Diodes (OLEDs) Application

The synthesis and characterization of organotin compounds derived from Schiff bases, related to the chemical structure of interest, have been explored for their application in organic light emitting diodes (OLEDs). The study highlights the photophysical properties of these compounds, including their quantum yields and lifetimes, demonstrating their potential for use in OLED technology. The intrinsic electroluminescence properties of these compounds, as evidenced by a fabricated diode, suggest their applicability in the development of OLED devices, despite challenges such as low luminance (García-López et al., 2014).

Environmental Application in Concrete Science

In a study on the intercalation of various salts, including nitrobenzoic acid derivatives, into layered double hydroxide-like materials, potential applications in cement and concrete science were explored. This research opens up new directions for synthesizing nanocomposites using polymeric entities and layered materials, which could significantly impact the control of admixtures' effects on the kinetics of cement hydration, indicating a possible environmental application of similar nitroaromatic compounds (Raki et al., 2004).

Biological Interactions and Potential Inhibitory Mechanisms

A study investigating the inhibition of the N-nitrosation process by chlorogenic acid on a model aromatic amine provides insights into the biological interactions of nitroaromatic compounds. This research elucidates the mechanisms by which certain compounds may inhibit potentially carcinogenic and mutagenic reactions in vivo, suggesting a broader biological relevance of understanding the interactions between nitroaromatic compounds and biological molecules (Kono et al., 1995).

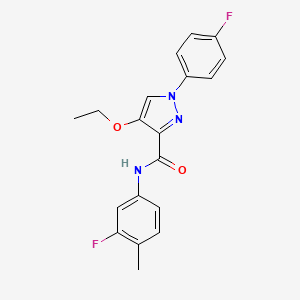

Azo-Hydrazo Tautomerism

Research into the tautomerism of benzenediazonium chloride coupling products with naphthalen-1-ols, including derivatives with nitro groups, provides valuable information on the chemical behavior of these compounds. This study highlights the influence of substitution in passive components on azo-hydrazo tautomerism, offering insights into the chemical properties and reactivity of nitroaromatic compounds and their derivatives (Neuerová & Lyčka, 2021).

Bacterial Degradation of Aromatic Compounds

The degradation pathways of various polycyclic aromatic hydrocarbons (PAHs) and heterocyclic aromatics by bacteria have been extensively studied. This research is crucial for understanding the environmental fate and bioremediation potential of aromatic compounds, including those with nitro groups. It provides insights into how bacterial catabolism can be leveraged for the removal of organic pollutants from contaminated sites, highlighting an important environmental application of studying such compounds (Seo et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)diazenyl]naphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5/c22-16-6-5-13(11-3-1-2-4-12(11)16)19-20-14-9-17-18(26-8-7-25-17)10-15(14)21(23)24/h1-6,9-10,22H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNOMNORYMLKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=NC3=CC=C(C4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)